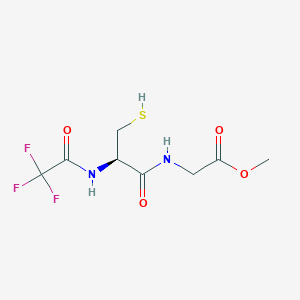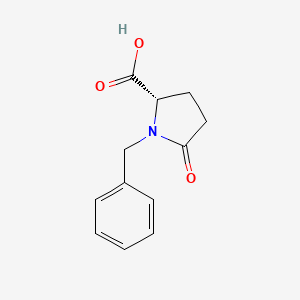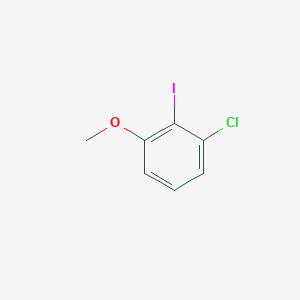
3-Chloro-2-iodoanisole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated anisoles can involve various methods, including electrophilic halogenation and metallation followed by halogenation. For instance, the synthesis of valence ambiguous dinuclear complexes containing chloranilate ions involves the reaction of metal salts with ligands and halogenated compounds in the presence of a base . Similarly, lithium-mediated alumination of 3-iodoanisole leads to complex reactions, including the formation of benzyne intermediates, which can be trapped or further reacted to form substituted aromatic compounds . These studies suggest that the synthesis of 3-chloro-2-iodoanisole could potentially be achieved through similar halogenation reactions or through metallation followed by halogenation.
Molecular Structure Analysis
The molecular structure of halogenated anisoles can be complex, with the possibility of multiple rotamers and isotopomers as seen in the study of 3-chloro-5-fluoroanisole . The presence of halogens can significantly affect the molecular geometry and electronic distribution within the molecule. Theoretical calculations, such as ab initio and DFT, can be used to predict the stable conformations and electronic states of such molecules .
Chemical Reactions Analysis
Halogenated anisoles can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of halogens on the aromatic ring can make these compounds reactive towards nucleophiles or bases, as seen in the reactions of 3-iodoanisole with lithium aluminate bases . Additionally, the reactivity of halogenated anisoles can be influenced by the electronic effects of the substituents, which can dictate the outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles, such as 3-chloro-2-iodoanisole, are influenced by the halogen atoms present on the aromatic ring. These properties can include melting points, boiling points, solubility, and reactivity. The presence of halogens can also affect the spectroscopic properties, such as UV-Vis absorption and NMR chemical shifts, which can be used to characterize these compounds .
Applications De Recherche Scientifique
Electrophilic Chlorination of Arenes and Heterocycles
3-Chloro-2-iodoanisole, a related compound to 1-chloro-1,2-benziodoxol-3-one, demonstrates practical applications in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. This showcases the compound's versatility in various chemical transformations. The ease of preparation and stability of this reagent suggest its potential for industrial applications (Wang et al., 2016).
Synthesis of Chiral Precursors for Medical Imaging Tracers
In medical imaging, particularly PET (Positron Emission Tomography) scanning, 3-Chloro-2-iodoanisole plays a role in the synthesis of chiral precursors. An example includes the synthesis of a precursor for the PET tracer 6-[18F]fluoro-L-dopa, which is critical in medical diagnostics (Kuroda et al., 2000).
Catalysis in Organic Synthesis
3-Chloro-2-iodoanisole is used in the field of catalysis, specifically in cross-coupling reactions which are fundamental in organic synthesis. These reactions are pivotal in the formation of complex molecules used in pharmaceuticals and materials science. One application includes its use in Sonogashira and Suzuki coupling reactions, which are key methods in constructing carbon-carbon bonds (Haddad et al., 2014).
Mechanistic Insights in Chemical Reactions
Research involving 3-Chloro-2-iodoanisole also extends to providing insights into the mechanisms of chemical reactions. For example, studies on the oxidative cyclization of N-alkenylamides reveal the importance of the structure of iodoarene precatalysts and their impact on reaction rates. These studies contribute to a deeper understanding of reaction dynamics and can guide the development of more efficient synthesis routes (Butt et al., 2019).
Orientations Futures
Phenol derivatives, such as 3-Chloro-2-iodoanisole, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Mécanisme D'action
Target of Action
It is known that halogenated anisoles like 3-chloro-2-iodoanisole are often used in organic synthesis, particularly in the formation of complex molecules .
Mode of Action
The mode of action of 3-Chloro-2-iodoanisole involves its participation in various organic reactions. For instance, it can undergo ortho-lithiation, a process that conceptually diminishes the pKA difference between the ortho-H of the substrate and the conjugate acid of the metalating agent . This effective metalation of bromine and iodine bearing aryl substrates can be carried out .
Biochemical Pathways
It’s known that it can participate in the synthesis of anilines . Anilines are a class of compounds that play a crucial role in the manufacture of a wide variety of chemicals, including dyes, pesticides, pharmaceuticals, and explosives.
Pharmacokinetics
Like other similar organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of 3-Chloro-2-iodoanisole’s action are largely dependent on the context of its use. In organic synthesis, its use can lead to the formation of complex molecules with various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-iodoanisole. Factors such as temperature, pH, and the presence of other reactive species can affect its reactivity and the outcome of the reactions it participates in .
Propriétés
IUPAC Name |
1-chloro-2-iodo-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFUMVUVMDGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodoanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







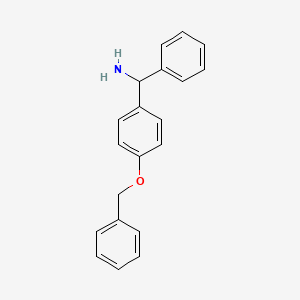

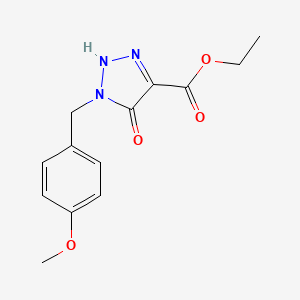
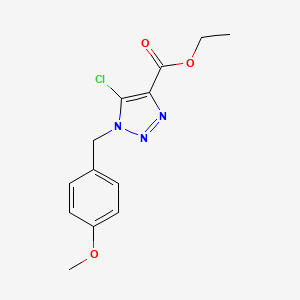
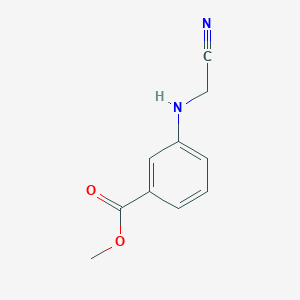
![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)

